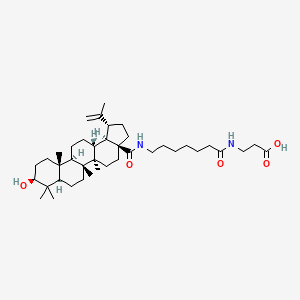
N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from natural sources and has been studied for its potential biological and pharmacological activities. It is known for its unique structure, which includes a lupane skeleton, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid involves multiple steps, starting from the extraction of the lupane skeleton from natural sources such as plants. The key steps include:
Extraction: The lupane skeleton is extracted from plant materials using solvents like methanol or ethanol.
Functionalization: The hydroxyl group at the 3beta position is introduced through oxidation reactions.
Amidation: The aminoheptanoyl and aminopropionic acid groups are introduced through amidation reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes, followed by chemical synthesis under controlled conditions. The use of bioreactors and advanced purification techniques like chromatography can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Used in the development of new materials and as a bioactive compound in agricultural products.
作用机制
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and apoptotic pathways.
Pathways Involved: It modulates signaling pathways like NF-κB and MAPK, leading to the inhibition of pro-inflammatory cytokines and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Betulinic Acid: Another pentacyclic triterpenoid with similar anti-cancer properties.
Ursolic Acid: Known for its anti-inflammatory and anti-oxidant activities.
Oleanolic Acid: Studied for its hepatoprotective and anti-diabetic effects.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoyl)-3-aminopropionic acid is unique due to its specific structural modifications, which enhance its bioactivity and specificity towards certain molecular targets. Its combination of hydroxyl, amino, and carboxylic acid groups provides a versatile platform for further chemical modifications and applications.
属性
CAS 编号 |
150840-71-4 |
|---|---|
分子式 |
C40H66N2O5 |
分子量 |
655.0 g/mol |
IUPAC 名称 |
3-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptanoylamino]propanoic acid |
InChI |
InChI=1S/C40H66N2O5/c1-26(2)27-15-21-40(35(47)42-24-11-9-8-10-12-32(44)41-25-18-33(45)46)23-22-38(6)28(34(27)40)13-14-30-37(5)19-17-31(43)36(3,4)29(37)16-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1 |
InChI 键 |
ZPTLWURXTWZZQZ-KUFQZFQGSA-N |
手性 SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)NCCC(=O)O |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)NCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















